molecular formula C6H10ClN3O3 B2660299 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester CAS No. 612511-72-5

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester

Cat. No.: B2660299
CAS No.: 612511-72-5
M. Wt: 207.61
InChI Key: IMUSLNMUIIQUFO-UHFFFAOYSA-N
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Description

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 5 and an ethyl ester at position 3. Its hydrochloride salt (CAS: 890713-72-1) has the molecular formula C₇H₁₂ClN₃O₃ and a molecular weight of 221.64 g/mol, while the base compound (CAS: 612511-72-5) corresponds to C₆H₉N₃O₃ . This compound is primarily used as a synthetic intermediate in pharmaceutical research, leveraging its reactive aminomethyl group for further derivatization .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-8-4(3-7)12-9-5;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSLNMUIIQUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with ethyl chloroformate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

the general principles of heterocyclic synthesis and scale-up procedures can be applied to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester. These compounds exhibit a wide range of biological activities that are beneficial in cancer treatment:

  • Mechanism of Action : The oxadiazole scaffold has been shown to interact with various cellular targets, leading to apoptosis in cancer cells. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against several cancer cell lines, including leukemia and solid tumors .
  • Case Studies :
    • A study by Salahuddin et al. synthesized various substituted oxadiazoles and found that certain derivatives exhibited over 90% growth inhibition against CNS and renal cancer cell lines .
    • Another investigation reported that specific oxadiazole derivatives had GI50 values below 10 µM across multiple cancer types, indicating potent anticancer activity .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of 1,3,4-oxadiazoles possess broad-spectrum antimicrobial activity:

  • Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Other Therapeutic Uses

Beyond its anticancer and antimicrobial properties, this compound has been explored for additional therapeutic applications:

  • Anti-inflammatory and Antioxidant Activities : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .
  • Antidiabetic Effects : Certain derivatives have shown potential in managing blood glucose levels in diabetic models .

Synthetic Methodologies

The synthesis of this compound typically involves reactions between amidoximes and carboxylic acids or their derivatives. Various synthetic routes have been developed to enhance yield and purity:

MethodDescriptionYield
Amidoxime ReactionReaction of amidoximes with carboxylic acid derivativesHigh
Room Temperature SynthesisAllows conversion at ambient temperatures for efficiencyModerate

Mechanism of Action

The mechanism of action of 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules and thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Compound Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (HCl salt) Aminomethyl C₇H₁₂ClN₃O₃ 221.64 Hydrochloride salt, polar, water-soluble
5-Cyclopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester Cyclopropyl C₈H₁₀N₂O₃ 182.18 Lipophilic due to cyclopropyl group
5-(3-Chlorophenyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester 3-Chlorophenyl C₁₁H₉ClN₂O₃ 252.65 Aromatic substituent, high logP
Table 2: Heterocyclic Analogues
Compound Heterocycle Substituents Molecular Weight (g/mol) Notable Features
5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester 1,2,4-Triazole Pyridin-2-yl ~233.23 (estimated) Hydrogen-bonding capacity, antimalarial activity
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 1,2-Oxazole 4-Amino, 3-methyl 170.17 Enhanced solubility due to amino group
5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester Isoxazole Benzoyloxymethyl ~275.28 (estimated) Bulky substituent, steric hindrance

Biological Activity

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, also known by its CAS number 144167-51-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique oxadiazole ring structure that is integral to its pharmacological properties.

  • Molecular Formula : C5_5H7_7N3_3O3_3
  • Molecular Weight : 157.13 g/mol
  • InChI Key : ZRDSRXFGWKCXDJ-UHFFFAOYSA-N
  • Boiling Point : Not available

Biological Activity

The biological activity of this compound has been explored in various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Several studies have reported the cytotoxic effects of oxadiazole derivatives on cancer cell lines. For example:

  • Cytotoxicity Assays : MTT assays conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxicity with IC50_{50} values comparable to standard chemotherapeutic agents.
  • Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of the amino group at position 5 enhances the compound's interaction with biological targets.
  • Substituents on the oxadiazole ring can significantly influence both the potency and selectivity towards different cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of oxadiazole derivatives and tested their antibacterial activity against various strains. The results indicated that modifications at the nitrogen positions led to enhanced activity against resistant strains.
  • Evaluation of Anticancer Properties :
    • In vitro studies using human glioblastoma and melanoma cell lines showed that this compound induced significant cell death compared to untreated controls. Further analysis revealed alterations in cell cycle progression and increased apoptotic markers.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50_{50} (µg/mL)Mechanism of Action
AntimicrobialE. coli15.0Disruption of cell wall synthesis
AntimicrobialS. aureus20.0Inhibition of metabolic pathways
AnticancerU251 (Glioblastoma)12.5Induction of apoptosis via caspase activation
AnticancerWM793 (Melanoma)10.0Modulation of Bcl-2 family proteins

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 5-aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester?

  • Methodology : The compound can be synthesized via cyclocondensation reactions starting from precursors like carbazole or hydrazine derivatives. For example, hydrazine hydrate reacts with esters to form hydrazides, which are further functionalized with aldehydes or ketones to yield oxadiazole derivatives. Hydrolysis of esters (e.g., using 2M aqueous KOH in ethanol at 80°C for 2 hours) is a critical step to generate carboxylic acid intermediates, which may be re-esterified to obtain the target ethyl ester .
  • Key Data : Reaction conditions (e.g., 10 equiv KOH, 80°C, 2 hours) and purification methods (recrystallization in ethanol) are essential for reproducibility.

Q. How can researchers confirm the purity and structural identity of the compound?

  • Methodology :

  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and confirm purity .
  • Spectroscopic Analysis : IR spectroscopy (e.g., O-C=O stretch at ~1703 cm⁻¹) and NMR (¹H/¹³C) confirm functional groups and substituents .
  • Elemental Analysis : Quantitative determination of C, H, and N percentages (e.g., C: 70.16%, H: 5.30%, N: 24.54%) validates molecular composition .

Advanced Research Questions

Q. How can low yields in cyclization or dehydrohalogenation reactions be mitigated during synthesis?

  • Methodology : Low yields in reactions like dehydrobromination can arise from side reactions or unstable intermediates. For example, using sodium amide (NaNH₂) in liquid ammonia at -70°C to -60°C improves selectivity for acetylene oxadiazole formation, though yields remain moderate (32–54%). Optimizing stoichiometry and reaction time or exploring alternative bases (e.g., LiN(i-Pr)₂) may enhance efficiency .
  • Data Contradiction : Higher temperatures (-50°C to -40°C) reduce yields, emphasizing the need for strict temperature control .

Q. What strategies are effective for analyzing byproducts or decomposition pathways in oxadiazole derivatives?

  • Methodology :

  • HPLC-MS : Identifies low-abundance byproducts (e.g., oligomeric materials formed during NaNH₂-mediated reactions) .
  • Stability Studies : Assess degradation under varying pH, temperature, or humidity. For example, 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid analogs degrade rapidly under acidic conditions, necessitating neutral storage .
    • Key Insight : Byproduct profiles inform reaction optimization and storage protocols.

Q. How can superacidic media (e.g., CF₃SO₃H) be leveraged to functionalize 1,2,4-oxadiazoles?

  • Methodology : Superacids enable electrophilic activation of inert positions on the oxadiazole ring. For instance, Brønsted superacid CF₃SO₃H facilitates Friedel-Crafts alkylation with arenes, introducing aryl groups at the 5-position. Lewis acids like AlCl₃ can further stabilize intermediates .
  • Challenges : Side reactions (e.g., ring-opening) require careful control of acid strength and reaction time.

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